Tris(4-bromophenyl)aminium hexachloroantimonate

Übersicht

Beschreibung

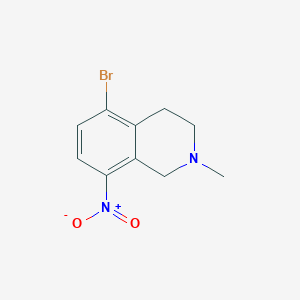

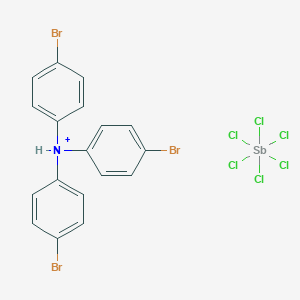

Tris(4-bromophenyl)aminium hexachloroantimonate, also known as Magic Blue, is an organic compound with the formula [(4-BrC6H4)3N]SbCl6 . It is a blue solid that reacts with many solvents but is soluble in acetonitrile . It is the hexachloroantimonate salt of an amine radical cation .

Synthesis Analysis

Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) acts as a powerful single-electron oxidant of β-ketoesters and related compounds that in turn participate in a room temperature regiospecific intermolecular coupling reaction with vindoline .Molecular Structure Analysis

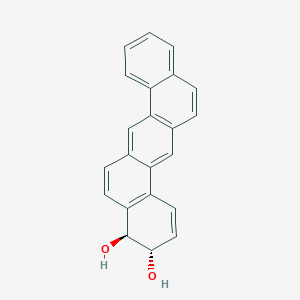

The structure of the cation consists of a three-bladed propeller structure with a planar amine. It is nearly identical to the parent triphenylamine . The weakly coordinating anion is SbCl−6, which is octahedral .Chemical Reactions Analysis

A powerful tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) mediated regioselective intermolecular coupling reaction of vindoline with a wide range of substrates that include β-ketoesters, β-diketones, β-ketoaldehydes, β-ketonitriles, β-ketolactones, β-ketolactams, β-cyanoesters, and malononitriles is detailed .Physical And Chemical Properties Analysis

Tris(4-bromophenyl)aminium hexachloroantimonate is a blue solid . It has a molecular weight of 816.48 . It has a melting point of 142 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen

C-H Chlorination : It effectively promotes C-H chlorination in proline esters, leading to high yields of halogenated pyrroles (Ding et al., 2022).

Synthesis of Tetrahydroquinolines : Facilitates the synthesis of 4-Lactam-N-yl tetrahydroquinolines through the cycloaddition of N-arylimines to N-vinyl (Jia et al., 2006).

Electron Transfer Reaction : Promotes electron transfer reaction of cyclopropyl silyl ethers, leading to better yields and ring-expanded ketones (Hasegawa et al., 2009).

Decomposition of 9-Diazofluorene : Involved in the decomposition of 9-diazofluorene in acetonitrile solvent, following a first-order reaction mechanism (Ahmad, 1989).

Oxidant for Organic Molecules : Easier to prepare and more stable than the perchlorate salt, making it a convenient one-electron oxidant for various organic molecules (Bell, Ledwith, & Sherrington, 1969).

Selective Cyclopropanation : Used for the selective cyclopropanation of π bonds in alkenes, dienes, and trienes (Mirafzal, Lozeva, & Olson, 1998).

Strong Oxidant with Low Reorganization Energies : Known as 'Magic Blue', it is a strong oxidant with low inner-sphere reorganization energies (Quiroz-Guzmán & Brown, 2010).

Cation Radical and Carbocation Polymerization : Involved in the polymerization of bis[4-(1-propenyl)phenyl] ether, with distinct pathways for cation radical and carbocation propagation (Aplin & Bauld, 1998).

Safety And Hazards

Eigenschaften

IUPAC Name |

hexachloroantimony(1-);tris(4-bromophenyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br3N.6ClH.Sb/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;;;;;;/h1-12H;6*1H;/q;;;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLIYPVGDLIKBB-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[NH+](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br3Cl6NSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexachloroantimony(1-);tris(4-bromophenyl)azanium | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)

![1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12399.png)

![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate](/img/structure/B12405.png)

![2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal](/img/structure/B12411.png)